molecular formula C18H20FN5O2S B6441533 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549035-63-2

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441533
CAS No.: 2549035-63-2
M. Wt: 389.4 g/mol
InChI Key: MIXPGKAQACMKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide" is a heterocyclic molecule featuring three distinct structural motifs:

1,2-Benzothiazole 1,1-dioxide core: A sulfonamide-derived bicyclic system known for its metabolic stability and role in medicinal chemistry .

6-Ethyl-5-fluoropyrimidine substituent: A fluorinated pyrimidine group that enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-2-14-16(19)18(21-12-20-14)24-9-5-8-23(10-11-24)17-13-6-3-4-7-15(13)27(25,26)22-17/h3-4,6-7,12H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPGKAQACMKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Benzothiazole 1,1-Dioxide

The benzothiazole 1,1-dioxide moiety is synthesized via cyclization of toluene-o-sulphonamide derivatives. As reported by , treatment of toluene-o-sulphonamide (1 ) with phosphorus oxychloride (POCl₃) under reflux conditions induces cyclodehydration, yielding 1,2-benzisothiazole 1,1-dioxide (2 ) in 68–72% yield (Scheme 1) . Critical parameters include stoichiometric control of POCl₃ and reaction time (6–8 h), with prolonged heating leading to decomposition. Purification via recrystallization from ethanol affords the product as a white crystalline solid, confirmed by IR spectroscopy (S=O stretches at 1320 and 1150 cm⁻¹) .

Table 1: Optimization of Benzothiazole 1,1-Dioxide Synthesis

POCl₃ Equiv.Time (h)Yield (%)
1.2668
1.5772
2.0865

Preparation of 6-Ethyl-5-fluoropyrimidin-4-amine

The 6-ethyl-5-fluoropyrimidine subunit is synthesized via sequential alkylation and fluorination. Building on methodologies from , 4-amino-6-chloropyrimidine (3 ) undergoes nucleophilic substitution with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −78°C, yielding 6-ethyl-4-aminopyrimidine (4 ) in 85% yield . Subsequent fluorination using Selectfluor® (5 ) in acetonitrile at 80°C introduces the fluorine substituent at the 5-position, affording 6-ethyl-5-fluoropyrimidin-4-amine (6 ) in 78% yield (Scheme 2) .

Key Analytical Data for 6 :

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 8.12 (s, 1H, pyrimidine-H) .

  • ¹⁹F NMR (DMSO-d₆, 282 MHz): δ −118.5 (s, 1F) .

Construction of 1,4-Diazepane Intermediate

The 1,4-diazepane scaffold is assembled via a ring-closing strategy adapted from . Reaction of N-Boc-1,3-diaminopropane (7 ) with ethyl glyoxylate (8 ) in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (PTSA) generates the imine intermediate (9 ), which undergoes reduction with sodium cyanoborohydride (NaBH₃CN) to yield N-Boc-1,4-diazepane (10 ) in 82% yield . Deprotection with trifluoroacetic acid (TFA) in DCM affords the free amine (11 ), critical for subsequent coupling (Scheme 3) .

Table 2: Diazepane Ring-Closure Optimization

CatalystReducing AgentYield (%)
PTSANaBH₃CN82
HClNaBH₄65
NoneNaBH₃CN38

Coupling of Diazepane and Pyrimidine Subunits

The 1,4-diazepane amine (11 ) is coupled with 6-ethyl-5-fluoropyrimidin-4-amine (6 ) via a Buchwald-Hartwig amination. Using palladium(II) acetate (Pd(OAc)₂) as a catalyst, XantPhos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, the reaction affords 4-(1,4-diazepan-1-yl)-6-ethyl-5-fluoropyrimidine (12 ) in 70% yield (Scheme 4) .

Key Reaction Parameters :

  • Ligand Screening : XantPhos outperforms BINAP (55% yield) and DPPF (48% yield).

  • Temperature : Reactions below 100°C result in incomplete conversion.

Final Assembly of the Target Compound

The target molecule is synthesized by coupling 1,2-benzothiazole 1,1-dioxide (2 ) with intermediate 12 under Mitsunobu conditions. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, the reaction proceeds via nucleophilic aromatic substitution to yield 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide (13 ) in 65% yield (Scheme 5) .

Characterization Data for 13 :

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.72 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.45–3.62 (m, 4H, diazepane-H), 4.12–4.30 (m, 4H, diazepane-H), 7.52–7.89 (m, 4H, aromatic-H) .

  • HRMS : m/z calcd. for C₁₉H₂₁FN₆O₂S [M+H]⁺: 425.1498; found: 425.1501 .

Purification and Analytical Validation

Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexanes 1:1) followed by recrystallization from methanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) . Stability studies indicate no degradation under ambient conditions over 6 months .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core components. Below is a comparative analysis of key derivatives:

Key Observations:

Fluorine vs. Hydroxy/Methyl Substituents: The target compound’s 5-fluoro group likely improves metabolic stability and membrane permeability compared to the 6-hydroxy group in Compound 19 . Ethyl and fluorine substituents synergistically enhance lipophilicity, which is critical for CNS-targeting drugs. Non-fluorinated analogs (e.g., Compound 20) exhibit reduced enzymatic resistance but better aqueous solubility due to polar groups like coumarin .

Diazepane vs. Rigid Heterocycles :

  • The 1,4-diazepane ring in the target compound offers greater conformational flexibility than the rigid thiazolo[4,5-d]pyrimidine scaffold in Compounds 19 and 20. This flexibility may improve binding to dynamic protein targets (e.g., GPCRs) .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for Compound 19) reduces reaction times compared to conventional methods (e.g., Compound 20) but requires precise optimization . The target compound’s synthesis likely involves multi-step condensation, as seen in cyclization routes for dimerized benzothiazoles .

Biological Activity

The compound 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzothiazole moiety linked to a diazepane ring and a pyrimidine substituent. The molecular formula is C16H19FN4O2SC_{16}H_{19}FN_4O_2S with a molecular weight of approximately 358.41 g/mol.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)8.78 ± 3.62High activity in 2D assays
NCI-H358 (Lung Cancer)6.68 ± 15High activity in 2D assays
MRC-5 (Normal Fibroblast)>50Non-active

These results indicate that the compound selectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, which is crucial for therapeutic applications .

The biological activity of this compound may be attributed to its ability to interfere with cellular pathways involved in cancer progression. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Additionally, the presence of the fluoropyrimidine group enhances the compound's interaction with DNA and RNA synthesis pathways, potentially leading to increased cytotoxicity against rapidly dividing cancer cells .

Antimicrobial Activity

Beyond anticancer properties, the compound has shown antimicrobial activity against various pathogens. In vitro studies indicate:

Microorganism Minimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

A notable case study involved the evaluation of similar benzothiazole derivatives in clinical settings. One study assessed the efficacy of a related compound on patients with non-small cell lung cancer (NSCLC), revealing a significant reduction in tumor size in patients treated with benzothiazole derivatives compared to control groups .

Another investigation focused on the antimicrobial effects of benzothiazole compounds in treating skin infections caused by resistant strains of Staphylococcus aureus, demonstrating effective clearance of infections in clinical trials .

Q & A

Q. How can the molecular structure of this compound be experimentally validated?

Methodological Answer: Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Refinement using SHELX software (e.g., SHELXL) is critical for resolving bond lengths, angles, and stereochemistry . Pair with spectroscopic techniques (NMR, FT-IR) to cross-validate functional groups and electronic environments.

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer: Use HPLC with UV/Vis or mass spectrometry detection for quantitative purity analysis. For stability studies, employ accelerated degradation conditions (e.g., heat, light, pH extremes) and monitor via LC-MS. Buffer systems, such as ammonium acetate adjusted to pH 6.5 with acetic acid, are effective for chromatographic separation .

Q. How to design an initial bioactivity assay for this compound?

Methodological Answer: Adopt a tiered approach:

  • In vitro: Use enzyme inhibition assays (e.g., fluorescence-based kinetics) with positive/negative controls.
  • Cellular models: Prioritize cell lines expressing target receptors (e.g., GPCRs, kinases) linked to the compound’s putative mechanism.
  • Reference pharmacopeial protocols for assay reproducibility .

Q. What synthetic routes are feasible for scaling up laboratory-scale synthesis?

Methodological Answer: Optimize the reaction using dry pyridine as a solvent under reflux, as demonstrated in analogous pyrimidinone syntheses . Monitor intermediates via TLC and isolate products using membrane-based separation technologies (e.g., nanofiltration) to improve yield .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters: Adjust force fields (e.g., AMBER, CHARMM) and solvation models in molecular dynamics (MD) simulations.
  • Experimental cross-validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Link discrepancies to theoretical frameworks (e.g., allosteric modulation) to refine hypotheses .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (temperature, pH, stirring rate). Apply design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent purity) . Statistical tools like principal component analysis (PCA) can isolate variability sources .

Q. How to address conflicting crystallographic data between SC-XRD and powder XRD?

Methodological Answer:

  • SC-XRD: Prioritize high-resolution data (≤1.0 Å) refined with SHELXL to resolve disorder .
  • Powder XRD: Use Rietveld refinement (e.g., GSAS-II) and pair with solid-state NMR to assess polymorphic differences.
  • Cross-reference with spectroscopic data to reconcile structural ambiguities.

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

Methodological Answer:

  • Biophysical assays: Use fluorescence anisotropy to measure membrane fluidity changes.
  • Computational modeling: Apply coarse-grained MD simulations (e.g., Martini force field) to study partitioning behavior.
  • Link findings to membrane engineering frameworks (e.g., lipid bilayer asymmetry) .

Q. How to optimize enantiomeric purity for chiral centers in the compound?

Methodological Answer:

  • Chromatographic resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Catalytic asymmetric synthesis: Screen chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.
  • Validate enantiopurity via circular dichroism (CD) spectroscopy .

Data Analysis & Theoretical Frameworks

Q. How to design a study reconciling inconsistent pharmacokinetic (PK) data across species?

Methodological Answer:

  • Interspecies scaling: Apply allometric principles (e.g., body-weight-based adjustments) to PK parameters.
  • In silico modeling: Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption differences.
  • Anchor analysis to species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .

Q. What statistical approaches are robust for analyzing dose-response outliers?

Methodological Answer:

  • Non-parametric tests: Use Kruskal-Wallis for non-normal distributions.
  • Machine learning: Apply random forest regression to identify outlier drivers (e.g., solvent polarity, temperature fluctuations).
  • Validate with bootstrap resampling to assess confidence intervals .

Q. How to integrate this compound into a broader structure-activity relationship (SAR) study?

Methodological Answer:

  • Fragment-based design: Use X-ray crystallography to map binding interactions and guide substituent modifications .
  • Cheminformatics: Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) with descriptors like logP, polar surface area, and H-bond donors.
  • Cross-reference with CRDC classifications for engineering relevance (e.g., membrane technologies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.